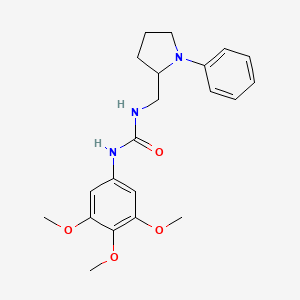
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as PTUP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTUP is a urea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Hydrogelation and Physical Property Tuning
Anion Tuning of Rheology, Morphology, and Gelation : Studies on similar urea derivatives show how the formation of hydrogels in various acids can be tuned by the identity of the anion. This anion-dependent gelation offers a pathway to adjust the physical properties of gels, such as their elastic storage modulus, which is crucial for applications in material science and biomedical engineering (Lloyd & Steed, 2011).
Anticancer Research
Antiproliferative Activity Against Cancer Cell Lines : Research on urea derivatives designed for anticancer applications has shown significant antiproliferative effects on various cancer cell lines. The design and synthesis of these compounds are guided by computer-aided strategies, resulting in potential BRAF inhibitors for cancer treatment (Feng et al., 2020).
Neuropeptide Y5 Receptor Antagonists
Synthesis and Structure-Activity Relationships : Investigations into trisubstituted phenyl urea derivatives have identified potent antagonists of the neuropeptide Y5 (NPY5) receptor, indicating potential therapeutic applications for obesity and related metabolic disorders (Fotsch et al., 2001).
Antimicrobial and Antitumor Activities
Efficient Synthesis of Antitumor and Antimicrobial Compounds : A study highlighted a microwave-assisted synthesis method for novel antitumor and antimicrobial compounds, demonstrating the utility of urea derivatives in developing therapeutic agents with significant efficacy (Azmy et al., 2018).
Polymer Science Applications
Cocondensation with Methylolphenols : Research on the reactions between urea and methylolphenols under acidic conditions has implications for polymer science, particularly in synthesizing alternative copolymers of urea and phenol, which could have applications in various industries (Tomita & Hse, 1992).
Osmolyte Balance in Marine Life
Thermodynamic Compensation in Marine Organisms : A fascinating application of urea and its interactions with other compounds like trimethylamine N-oxide (TMAO) in marine life highlights the balance of osmolytes. This balance is crucial for marine organisms to withstand environmental stress, providing insights into biochemistry and evolutionary biology (Lin & Timasheff, 1994).
Eigenschaften
IUPAC Name |
1-[(1-phenylpyrrolidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-26-18-12-15(13-19(27-2)20(18)28-3)23-21(25)22-14-17-10-7-11-24(17)16-8-5-4-6-9-16/h4-6,8-9,12-13,17H,7,10-11,14H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMRHALOXJOJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2425319.png)
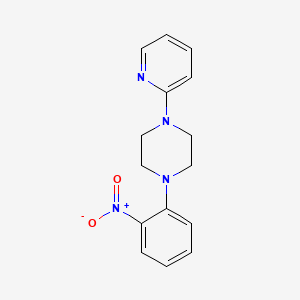
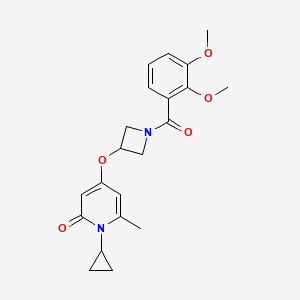
![2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2425323.png)
![Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2425324.png)
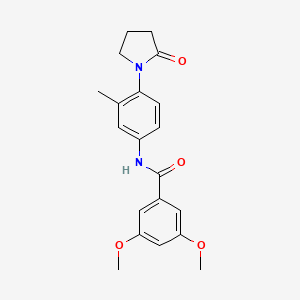
![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425326.png)
![6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2425327.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425335.png)
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2425338.png)
![Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425339.png)
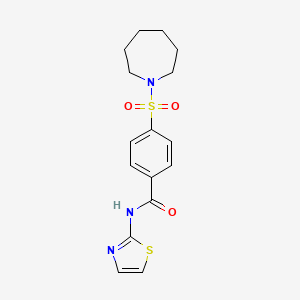
![Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2425341.png)